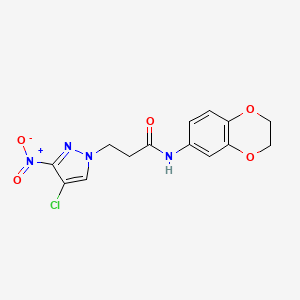![molecular formula C16H11Cl2FN4O4S B10941408 N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B10941408.png)
N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro and fluorobenzyl groups, and a benzenesulfonamide moiety with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by chlorination of 2-chloro-6-fluorotoluene.
Formation of the pyrazole ring: The pyrazole ring can be constructed through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Sulfonamide formation: The final step involves the reaction of the pyrazole intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products
Substitution reactions: Products include substituted derivatives where the chloro or nitro groups are replaced by other functional groups.
Reduction reactions: The major product is the corresponding amine derivative.
Oxidation reactions: Products include oxidized derivatives, potentially with hydroxyl or carbonyl groups at the benzylic position.
Scientific Research Applications
N~1~-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used to study the effects of sulfonamide derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of N1-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors or other proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~1~-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring with chloro and fluorobenzyl substitutions and a nitrobenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H11Cl2FN4O4S |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-[4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H11Cl2FN4O4S/c17-13-2-1-3-15(19)12(13)8-22-9-14(18)16(20-22)21-28(26,27)11-6-4-10(5-7-11)23(24)25/h1-7,9H,8H2,(H,20,21) |
InChI Key |
FYGRBSXPHBFMMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10941327.png)
![4-(2-{(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide](/img/structure/B10941332.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941339.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B10941344.png)

![3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10941353.png)
![2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(4-ethylphenyl)hydrazinecarbothioamide](/img/structure/B10941354.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10941355.png)
![N-[4-(difluoromethoxy)phenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10941356.png)
![N-cyclopropyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941364.png)
![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}(oxo)acetate](/img/structure/B10941376.png)
![2,5-Dimethylphenyl [(5-thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL-2-furyl)methyl] ether](/img/structure/B10941377.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10941384.png)
![4-[({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10941387.png)
